molecular formula C6H6ClN3O B1313896 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde CAS No. 14160-94-2

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde

Cat. No. B1313896
Key on ui cas rn: 14160-94-2
M. Wt: 171.58 g/mol
InChI Key: BCMOVOOMPUFQKV-UHFFFAOYSA-N
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Patent
US08013153B2

Procedure details

4,6-dichloro-pyrimidine-5-carbaldehyde Compound 2a (0.5 g), methylamine (88 mg) and THF (50 mL) were added to a flask. The mixture was stirred at rt overnight, then concentrated and the residue was purified by flash chromatography (silica gel, hexane:EtOAc/5:5) to afford 4-chloro-6-methylamino-pyrimidine-5-carbaldehyde Compound 2b (0.40 g, 82%). 1H NMR (300 MHz, CDCl3) δ 10.38 (s, 1H), 9.15 (s, 1H), 8.45 (s, 1H), 3.15 (d, 3 H). MS (ESI) m/z: 172 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=[O:9])=[C:6]([Cl:10])[N:5]=[CH:4][N:3]=1.[CH3:11][NH2:12]>C1COCC1>[Cl:10][C:6]1[C:7]([CH:8]=[O:9])=[C:2]([NH:12][CH3:11])[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
2a
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
88 mg
Type
reactant
Smiles
CN
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, hexane:EtOAc/5:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=NC(=C1C=O)NC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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